molecular formula C6H8BF3N2O2 B13469227 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid

Cat. No.: B13469227
M. Wt: 207.95 g/mol
InChI Key: OAKQGRBRKHNPMH-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid is a chemical compound with a unique structure that includes a trifluoropropyl group attached to a pyrazole ring, which is further connected to a boronic acid group

Chemical Reactions Analysis

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and protein modification. The trifluoropropyl group enhances the compound’s stability and hydrophobicity, allowing it to interact with hydrophobic pockets in proteins and other biomolecules .

Comparison with Similar Compounds

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a trifluoropropyl group and a boronic acid group, which imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8BF3N2O2

Molecular Weight

207.95 g/mol

IUPAC Name

[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C6H8BF3N2O2/c8-6(9,10)1-2-12-4-5(3-11-12)7(13)14/h3-4,13-14H,1-2H2

InChI Key

OAKQGRBRKHNPMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CCC(F)(F)F)(O)O

Origin of Product

United States

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